4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Introduction to 1,2,4-Triazole Derivatives in Medicinal Chemistry
Historical Context and Pharmacological Relevance of Triazole Scaffolds
The discovery of the 1,2,4-triazole heterocycle dates to the late 19th century, but its medicinal potential was realized in the mid-20th century with the development of antifungal agents such as fluconazole and itraconazole. These early drugs demonstrated the scaffold’s ability to inhibit cytochrome P450 enzymes, particularly CYP51, which is critical for ergosterol biosynthesis in fungal pathogens. Over time, the triazole nucleus has been incorporated into drugs targeting diverse pathologies, including cancer (anastrozole), viral infections (ribavirin), and neurological disorders (alprazolam).
The pharmacological success of 1,2,4-triazoles stems from their unique electronic and steric properties. The dipole moment of the triazole ring facilitates hydrogen bonding with biological targets, while its aromaticity ensures metabolic stability. For example, the antifungal activity of voriconazole is attributed to its triazole moiety coordinating with the heme iron of CYP51, disrupting fungal cell membrane integrity. Similarly, the anticancer agent letrozole leverages its triazole core to inhibit aromatase, a key enzyme in estrogen synthesis.
Recent advancements have expanded the scaffold’s utility through molecular hybridization. By conjugating triazoles with pharmacophores like piperidine or sulfonyl groups, researchers enhance binding affinity and selectivity. The compound 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one exemplifies this strategy, where the fluorobenzyl sulfonyl group may improve solubility and target engagement.
Structural Features and Bioactivity Correlations in Heterocyclic Chemistry
The bioactivity of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Key structural modifications include:
Substituent Position and Electronic Effects
- N-1 Substitution : Methyl or cyclopropyl groups at N-1 enhance metabolic stability by sterically shielding the triazole ring from oxidative degradation. In the target compound, the 1-methyl group likely reduces hepatic clearance.
- C-3 and C-5 Positions : Bulky substituents at C-3, such as the piperidin-4-yl group, improve interactions with hydrophobic binding pockets. The sulfonyl moiety at this position may facilitate hydrogen bonding with serine or threonine residues in enzymatic targets.
- C-4 Substitution : Cyclopropyl groups at C-4 introduce conformational rigidity, potentially optimizing binding to planar active sites, as seen in tubulin inhibitors.
Role of Hybridization
Hybridizing triazoles with other heterocycles or functional groups amplifies bioactivity. For instance:
- Piperidine Integration : The piperidin-4-yl group in the target compound may enhance blood-brain barrier penetration, a feature critical for CNS-targeted therapies.
- Fluorobenzyl Sulfonyl Group : Fluorine atoms increase lipophilicity and electron-withdrawing effects, strengthening interactions with aryl hydrocarbon receptors or kinases.
Properties
IUPAC Name |
4-cyclopropyl-5-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-21-18(24)23(16-5-6-16)17(20-21)14-7-9-22(10-8-14)27(25,26)12-13-3-2-4-15(19)11-13/h2-4,11,14,16H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCORZDHBDJEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Fluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazolone core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group or the triazolone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorobenzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Transition metals like palladium or rhodium for cyclopropanation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce desulfonylated or deoxygenated products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor , which is crucial in cancer therapy. PARP inhibitors block the repair of DNA damage in cancer cells, particularly those with BRCA mutations. Research shows that compounds similar to 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one can effectively inhibit PARP activity, leading to enhanced cytotoxicity in tumor cells .
Neuropharmacological Applications
This compound has been identified as a modulator of G protein-coupled receptors (GPCRs) , specifically the prokineticin receptors. Prokineticin receptor modulation is linked to various neurological and psychiatric disorders such as Parkinson's disease and depression. Compounds that target these receptors can provide therapeutic benefits by regulating neuronal signaling pathways .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound involve:
- Inhibition of PARP : This leads to the accumulation of DNA damage in cancer cells, promoting apoptosis.
- Modulation of GPCRs : By influencing receptor activity, the compound may alter neurotransmitter release and neuronal excitability, offering potential treatments for mood disorders and movement disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in preclinical settings:
- Cancer Treatment : In vitro studies demonstrated that PARP inhibitors led to significant reductions in cell viability in BRCA-deficient cancer cell lines. The compound's structural similarities with known inhibitors suggest it could exhibit comparable potency .
- Neurological Disorders : Research involving prokineticin receptor modulators indicated potential improvements in symptoms associated with movement disorders. In animal models, administration of these compounds resulted in reduced dyskinesias and improved motor function .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolone Cores and Piperidine/Sulfonyl Modifications
Compound A : 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride
- Key Features : Shares the cyclopropyl-triazolyl-piperidine backbone but lacks the sulfonyl group and methyl substitution on the triazolone ring.
- Structural Impact : The absence of sulfonyl and methyl groups reduces steric bulk and polarity compared to the target compound .
Compound B : 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Key Features : Differs in the sulfonyl substituent (4-ethylphenyl vs. 3-fluorobenzyl).
- Activity: Not explicitly stated, but ethylphenyl sulfonyl groups are associated with improved metabolic stability in agrochemicals .
Compound C : 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Key Features : Contains a chloro-fluorophenyl group and difluoromethyl substituent.
- Activity : Intermediate for Carfentrazone-ethyl , a herbicide targeting broadleaf weeds.
- Structural Impact : The halogenated aryl group enhances herbicidal activity but diverges from the sulfonylated piperidine in the target compound .
Compound D : Aprepitant Derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one)
- Key Features: Incorporates a morpholino group and bis(trifluoromethyl)phenyl substituents.
- Activity : Aprepitant is an antiemetic drug targeting the NK1 receptor.
- Structural Impact: The morpholino and trifluoromethyl groups optimize CNS penetration, contrasting with the sulfonylated piperidine in the target compound, which may favor peripheral targets .
Triazolone-Based Antifungals (Posaconazole Analogues)
Compound E : Hydroxylated Triazole Derivatives (e.g., 1-((2S,3R)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one)
- Key Features : Contains a piperazine-phenyl linker and hydroxyl group .
- Activity : Antifungal agents targeting cytochrome P450 enzymes.
- Structural Impact : The hydroxyl group and extended piperazine chain enhance solubility and target binding, differing from the compact sulfonylated piperidine in the target compound .
Comparative Analysis Table
Key Research Findings and Implications
- Sulfonyl Group Impact: The 3-fluorobenzylsulfonyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., CYP51 in fungi) compared to non-fluorinated analogues .
- Cyclopropane vs. Aryl Groups : The cyclopropyl substituent may reduce metabolic degradation compared to bulkier aryl groups in herbicides (Compound C) .
- Piperidine vs. Morpholino: Sulfonylated piperidines (target compound) offer conformational rigidity, whereas morpholino groups (Compound D) improve solubility for CNS drugs .
Biological Activity
The compound 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a cyclopropyl group, a piperidine moiety, and a triazole ring, which contribute to its biological activity.
Research indicates that this compound acts as a modulator of GPR6 , a G protein-coupled receptor implicated in various neurological functions. The antagonism or inverse agonism of GPR6 leads to decreased cyclic AMP (cAMP) levels in medium spiny neurons (MSNs), providing an alternative pathway to dopamine-mediated activation of D2 receptors. This mechanism suggests potential applications in treating conditions such as Parkinson's disease and other movement disorders .
Neurological Disorders
The compound has shown promise in preclinical studies targeting several neurological conditions:
- Parkinson’s Disease : It may alleviate symptoms by modulating dopaminergic pathways.
- Cognitive Disorders : Preliminary findings suggest it could improve cognitive function through its action on GPR6 .
Antimicrobial Activity
While primarily focused on neurological applications, some studies have explored the antimicrobial properties of related compounds with similar structures. For instance, derivatives containing piperidine and sulfonamide functionalities have demonstrated antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, indicating that modifications to the triazole structure may yield compounds with significant antibacterial properties .
In Vivo Studies
A series of in vivo studies have been conducted to evaluate the efficacy of this compound in animal models:
- Model : Mice with induced Parkinson's-like symptoms.
- Results : Administration of the compound resulted in improved motor function and reduced dyskinesia compared to control groups.
| Study | Model | Outcome |
|---|---|---|
| 1 | Mice | Improved motor function |
| 2 | Rats | Reduced symptoms of dyskinesia |
In Vitro Studies
In vitro assays have assessed the binding affinity and inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibition, suggesting potential benefits in cognitive enhancement.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 8.0 |
Q & A
Q. What are the typical synthetic routes for constructing the triazole core in 4-cyclopropyl-3-(1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one?
Methodological Answer: The triazole ring is synthesized via cyclocondensation of cyclopropylamine with thiocyanate derivatives under controlled pH (5–6) and temperatures (70–90°C). Subsequent functionalization involves introducing the piperidin-4-yl group through nucleophilic substitution. For example, tert-butyl-protected piperidine intermediates (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) are deprotected using trifluoroacetic acid (TFA) before sulfonylation with 3-fluorobenzyl sulfonyl chloride .
Key Reaction Steps :
Q. How is the sulfonylpiperidine moiety introduced into the triazole scaffold?
Methodological Answer: Sulfonylation of the piperidine nitrogen is achieved using 3-fluorobenzyl sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (NEt₃) as a base. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:1) ensures completion. Purification by column chromatography (silica gel, gradient elution) yields the final product .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to mitigate competing side reactions (e.g., over-sulfonylation or oxidation)?
Methodological Answer: Competing reactions are minimized by:
- Using stoichiometric control (1.1 eq. sulfonyl chloride) to prevent over-sulfonylation.
- Maintaining inert conditions (argon atmosphere) to avoid oxidation of the sulfanyl group.
- Employing low temperatures (0–5°C) during reagent addition. Evidence from analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) shows that these adjustments improve yields from ~60% to >85% .
Q. What analytical techniques are critical for confirming the conformation of the triazole ring and sulfonylpiperidine substituent?
Methodological Answer:
- X-ray crystallography : Resolves the planar geometry of the triazole ring and spatial orientation of the sulfonylpiperidine group. For example, crystal structures of related compounds (e.g., 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one) confirm bond lengths (C–N: 1.32–1.35 Å) and dihedral angles (85–90°) between substituents .
- NMR spectroscopy : -NMR detects electronic effects of the 3-fluorobenzyl group (δ = -115 to -120 ppm), while -NMR reveals coupling patterns for the cyclopropyl group (J = 8–10 Hz) .
Q. How can researchers address discrepancies in reported reaction yields when varying fluorinated benzyl sulfonyl groups?
Methodological Answer: Yield variations arise from electronic and steric effects of substituents. For instance:
- Electron-withdrawing groups (e.g., 3-fluorobenzyl) enhance sulfonyl chloride reactivity, improving yields (85–90%).
- Bulkier groups (e.g., 2,4-difluorobenzyl) reduce yields (60–70%) due to steric hindrance. Systematic optimization (e.g., adjusting solvent polarity with DMF vs. THF) and computational modeling (DFT calculations) can resolve these discrepancies .
Q. What strategies are recommended for designing biological assays to evaluate the bioactivity of this compound?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs, as triazole derivatives often modulate these targets. For example, fluorinated pyrazoline analogs (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) show inhibitory activity against COX-2 .
- Assay conditions : Use fluorescence polarization (FP) for binding studies and cell-based assays (e.g., luciferase reporters) for functional activity. Include controls with structurally similar compounds (e.g., lacking the cyclopropyl group) to isolate pharmacophore effects .
Q. What safety protocols are essential for handling this compound given its structural complexity?
Methodological Answer:
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the sulfonyl group .
- Exposure mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA, sulfonyl chlorides).
- Emergency response : For skin contact, wash immediately with 10% sodium bicarbonate solution to neutralize acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
